
Parishin C
Overview
Description
Parishin C (C₃₂H₄₀O₁₉, molecular weight: 728.65 g/mol) is a phenolic glycoside and a major bioactive compound derived from Gastrodia elata (GE), a traditional medicinal plant widely used in East Asia for neuroprotection and cognitive enhancement . Structurally, this compound consists of two gastrodin (4-(β-D-glucopyranosyloxy)benzyl alcohol) molecules esterified with citric acid at specific carboxyl groups, distinguishing it from other parishin derivatives like Parishin A, B, and E . It is noted for its antioxidant properties and ability to modulate synaptic plasticity, particularly in mitigating amyloid-β (Aβ)-induced neurotoxicity and improving long-term potentiation (LTP) deficits .
Preparation Methods
Source Material and Initial Extraction Protocols
Selection of Gastrodia elata as Primary Source
Parishin C is exclusively derived from the tuber of Gastrodia elata, a traditional Chinese medicinal herb . The initial extraction process involves solvent-based methods to isolate this compound alongside its analogs, Parishin A and B. Ethanol-water mixtures (40–50% ethanol) are preferred for their ability to solubilize phenolic glucosides while minimizing polysaccharide co-extraction . A liquid-to-solid ratio of 28.6 mL/g and extraction time of 46.6 minutes under reflux conditions yield optimal concentrations of this compound .
Table 1: Optimal Extraction Parameters for this compound from Gastrodia elata
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Ethanol concentration | 41% | Maximizes solubility of Parishins |
Liquid-solid ratio | 28.6 mL/g | Ensures complete dissolution |
Soaking time | 23.9 hours | Enhances metabolite diffusion |
Extraction time | 46.6 minutes | Balances efficiency and degradation risk |
Crude Extract Preparation
Post-extraction, the crude material is concentrated under reduced pressure to 1 g/mL (relative to raw herb weight) . Soaking the tuber overnight prior to boiling improves this compound recovery by 12–15% compared to direct extraction . Methanol-water (50:50) mixtures are subsequently used for liquid-liquid extraction to remove lipids and pigments .
Chromatographic Purification Techniques
Resin Column Fractionation
The crude extract undergoes primary purification via macroporous resin chromatography. Amberlite XAD-7HP resin demonstrates superior adsorption capacity for this compound, achieving 85–90% recovery rates . Elution with a stepwise ethanol gradient (20% → 50% → 70%) separates this compound from structurally similar compounds:
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20% ethanol : Removes gastrodin and 4-hydroxybenzyl alcohol
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50% ethanol : Elutes Parishin B and C
Reversed-Phase HPLC Final Purification
Semi-preparative HPLC with a C18 column (5 µm, 250 × 10 mm) achieves baseline separation of this compound. The mobile phase composition of acetonitrile-0.1% formic acid (22:78) at 1.0 mL/min yields >98% purity . Injection volumes of 500–1,000 µL per run balance throughput and resolution .
Critical HPLC Parameters
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Column temperature : 25°C
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Detection wavelength : 270 nm
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Theoretical plates : >15,000
Freeze-Drying and Pharmaceutical Formulation
Lyophilization Process Design
Freeze-drying converts purified this compound into stable injectable powders. The cycle comprises three phases:
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Pre-freezing : -40°C for 4 hours to form crystalline matrix
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Primary drying : Ramp to -25°C over 4 hours, hold for 8 hours (sublimation)
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Secondary drying : 35°C for 8 hours to reduce residual moisture to <1%
Excipient Optimization
Mannitol (5–10% w/w) proves ideal as a cryoprotectant, maintaining this compound stability during lyophilization . Formulations without excipients show 23% degradation after 6 months, compared to <5% in mannitol-containing preparations .
Table 2: Formulation Stability Under Accelerated Conditions (40°C/75% RH)
Excipient | Initial Purity | 3-Month Purity | 6-Month Purity |
---|---|---|---|
None | 98.2% | 89.4% | 77.1% |
Mannitol (5%) | 98.5% | 97.8% | 94.3% |
Sorbitol (5%) | 98.1% | 95.2% | 87.6% |
Analytical Quality Control Measures
HPLC Quantification
A validated HPLC-DAD method using adenosine as internal standard achieves linearity (r²=0.9998) over 0.1–200 µg/mL . The limit of quantification (LOQ) for this compound is 0.05 µg/mL, sufficient for pharmacokinetic studies .
Stability-Indicating Methods
Forced degradation studies reveal this compound’s susceptibility to alkaline hydrolysis (t₁/₂=32 minutes at pH 9) but stability in acidic conditions (pH 3–6) . Photostability testing under ICH Q1B guidelines shows <2% degradation after 1.2 million lux-hours .
Challenges and Industrial Scalability
Throughput Limitations
Current preparative HPLC methods produce only 50–100 mg this compound per 24-hour cycle . Countercurrent chromatography shows potential for scaling to gram quantities but requires solvent system optimization for this compound’s intermediate polarity .
Cost Analysis
The production cost breakdown reveals:
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Raw materials : 42% (Gastrodia elata procurement)
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Chromatography : 38% (HPLC solvents/columns)
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Lyophilization : 15%
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QC : 5%
Chemical Reactions Analysis
Types of Reactions: Parishin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include weak acids for extraction and various solvents for chromatographic separation . The conditions are optimized to maintain the integrity of the compound and prevent its degradation.
Major Products Formed: The major products formed from the reactions involving this compound include its derivatives, such as parishin A, parishin B, and parishin E . These derivatives are also bioactive and have similar pharmacological properties.
Scientific Research Applications
Antidepressant Effects
Recent studies have demonstrated that Parishin C exhibits significant antidepressant-like effects in animal models. A notable study utilized a chronic social defeat stress (CSDS) mouse model to evaluate these effects. The findings indicated that oral administration of this compound (4 and 8 mg/kg) improved depressive-like behaviors, as evidenced by increased social interaction and sucrose preference, alongside decreased immobility in tail suspension and forced swim tests. The compound also normalized levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, while reducing serum corticosterone levels and inflammatory cytokines like IL-1β and TNF-α .
Neuroprotective Effects Against Cerebral Ischemia
This compound has been shown to exert neuroprotective effects in models of cerebral ischemia. In a study involving middle cerebral artery occlusion (MCAO) in rats, pre-treatment with this compound (25, 50, or 100 mg/kg) for 21 days significantly improved neurological function and reduced oxidative stress markers. The compound decreased the release of pro-inflammatory factors while enhancing antioxidant enzyme expression in brain tissues . These results suggest that this compound may play a crucial role in mitigating brain damage associated with ischemic events.
Protection Against Amyloid Beta-Induced Damage
Another critical application of this compound is its protective effect against amyloid beta-induced toxicity, which is relevant in Alzheimer's disease research. Studies have shown that this compound can ameliorate long-term potentiation (LTP) impairment induced by soluble amyloid beta oligomers. The mechanism involves the preservation of NMDA receptor function, which is crucial for synaptic plasticity and memory formation . This suggests that this compound could be a potential therapeutic agent for cognitive disorders associated with Alzheimer's disease.
Summary of Research Findings
Mechanism of Action
Parishin C is unique among its similar compounds, such as parishin A, parishin B, and parishin E . While all these compounds are polyphenolic glucosides found in Gastrodia elata, this compound stands out due to its specific neuroprotective and antidepressant effects . The similar compounds share some pharmacological properties but differ in their specific bioactivities and molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences Among Parishin Derivatives
Parishin derivatives share a common core structure of gastrodin and citric acid but differ in the number and position of ester linkages.
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
Parishin C | C₃₂H₄₀O₁₉ | 728.65 | Two gastrodin units esterified with citric acid |
Parishin A | C₄₅H₅₆O₂₅ | 995.30 | Three gastrodin units esterified with citric acid |
Parishin B | C₃₂H₄₀O₁₉ | 727.21 | Two gastrodin units; differs in ester bond position |
Parishin E | C₁₉H₂₆O₁₁ | 429.14 | Single gastrodin unit esterified with citric acid |
Gastrodin | C₁₃H₁₈O₇ | 286.27 | Base unit: 4-(β-D-glucopyranosyloxy)benzyl alcohol |
Pharmacological Efficacy in Neuroprotection
This compound vs. Parishin A
- This compound: At 10–20 mg/kg (intraperitoneal, i.p.), it restores Aβ-induced LTP deficits by protecting NMDA receptor (NMDAR) currents without affecting baseline synaptic transmission .
- Parishin A: Primarily studied for anticancer effects (e.g., oral squamous cell carcinoma) via AKT/mTOR inhibition . Limited evidence for neuroprotective roles compared to this compound.
This compound vs. Gastrodin
- This compound :
- Gastrodin :
Comparative Bioavailability and Metabolic Pathways
Tissue Distribution and Conversion
- This compound, Parishin A, and Parishin B show interconversion in vivo via enzymatic hydrolysis (e.g., esterases), with Parishin A acting as a precursor for smaller derivatives .
- In Maclura tricuspidata fruits, Parishin A content decreases during maturation, correlating with increased this compound and E levels .
Pharmacokinetic Profiles
Compound | Bioavailability | Key Metabolites | Half-Life (T₁/₂) |
---|---|---|---|
This compound | ~14% | Gastrodin, Parishin E | 2.5–3.2 hours |
Parishin A | <10% | Parishin B, this compound | 4.1–5.0 hours |
Gastrodin | ~50% | p-Hydroxybenzyl alcohol | 1.8–2.5 hours |
Content Variability in Natural Sources
In Gastrodia elata tubers and Maclura tricuspidata plants, this compound abundance varies by plant part and processing methods:
Mechanisms of Action: this compound vs. Other Derivatives
- This compound : Binds to NMDARs at sites distinct from APV or Ro 25-6981, preventing Aβ-induced receptor inhibition .
- Parishin B : Shares structural similarity but lacks efficacy in Aβ models, suggesting critical role of ester bond positioning .
- Parishin E : Single-gastrodin structure limits neuroprotective potency compared to this compound .
Biological Activity
Parishin C, a phenolic glucoside derived from Gastrodia elata, has garnered attention in recent years due to its diverse biological activities, particularly in neuroprotection, anti-aging, and cognitive enhancement. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is one of the primary bioactive compounds found in Gastrodia elata, a traditional Chinese medicinal herb. Its structure features a phenolic backbone that contributes to its antioxidant properties. The compound is known for its ability to modulate various biochemical pathways involved in oxidative stress and neuroprotection.
Research has elucidated several mechanisms through which this compound exerts its biological effects:
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Antioxidant Activity :
- This compound enhances the activity of superoxide dismutase (SOD) and catalase (CAT), reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in cellular models under oxidative stress conditions .
- In yeast models, treatment with this compound significantly improved cell survival rates under oxidative stress by modulating the Sir2/Uth1/TOR signaling pathway, which is crucial for cellular longevity .
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Neuroprotective Effects :
- Studies have demonstrated that this compound protects against amyloid-beta (Aβ) induced impairments in long-term potentiation (LTP) in hippocampal neurons. It preserves NMDA receptor function while not affecting AMPA receptor currents, highlighting its selective protective role .
- In rat models of cerebral ischemia, pre-treatment with this compound significantly improved neurological function and reduced brain damage by inhibiting oxidative stress and inflammation .
- Cognitive Enhancement :
Table 1: Summary of Key Research Findings on this compound
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for isolating and characterizing Parishin C from natural sources?
this compound, a phenolic glucoside, is primarily isolated from Gastrodia elata. To ensure purity and structural integrity:
- Extraction : Use hydroalcoholic solvents (e.g., 70% ethanol) under reflux, followed by column chromatography (silica gel or Sephadex LH-20) for preliminary purification .
- Characterization : Employ HPLC-MS for quantification and NMR (¹H, ¹³C, 2D-COSY) for structural elucidation. Compare spectral data with literature values to confirm identity .
- Purity Assessment : Validate via elemental analysis and high-resolution mass spectrometry (HRMS) to ensure ≥95% purity .
Q. How can researchers design experiments to study this compound’s anti-aging mechanisms in model organisms?
this compound modulates the Sir2/Uth1/TOR pathway in yeast, extending lifespan. For mechanistic studies:
- Model Selection : Use Saccharomyces cerevisiae (wild-type and knockout strains) to validate pathway specificity.
- Dosage Optimization : Conduct dose-response assays (e.g., 10–100 µM) to identify effective concentrations without cytotoxicity .
- Outcome Metrics : Measure replicative lifespan (microdissection), oxidative stress markers (e.g., ROS levels), and gene expression (qRT-PCR for Sir2, Uth1) .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:
- Experimental Variables : Differences in cell lines, assay conditions (e.g., oxygen levels), or this compound stability in culture media.
- Resolution Strategies :
- Conduct systematic reviews to identify confounding factors .
- Replicate studies using standardized protocols (e.g., ISO guidelines for cell viability assays).
- Perform meta-analyses to quantify effect sizes across datasets .
Q. What advanced techniques optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?
this compound’s glycosidic bonds and stereochemistry pose synthetic challenges. Key strategies include:
- Glycosylation : Use Schmidt’s trichloroacetimidate method for β-selective coupling of glucose residues .
- Protection-Deprotection : Employ TEMPO-mediated oxidation to preserve phenolic hydroxyl groups during synthesis .
- SAR Validation : Synthesize analogs (e.g., methylated derivatives) and test bioactivity in yeast longevity assays to identify critical functional groups .
Q. Methodological Frameworks for this compound Research
Q. How can the PICO framework guide the design of in vivo studies on this compound’s neuroprotective effects?
Apply the PICO (Population, Intervention, Comparison, Outcome) model:
- Population : Rodent models (e.g., Alzheimer’s-induced mice).
- Intervention : Oral administration of this compound (50 mg/kg/day for 4 weeks).
- Comparison : Placebo group and positive control (e.g., memantine).
- Outcome : Cognitive metrics (Morris water maze), Aβ plaque reduction (immunohistochemistry), and synaptic protein levels (Western blot) .
Q. What criteria (e.g., FINER) ensure this compound research questions are ethically and academically robust?
Evaluate questions using FINER (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Ensure access to Gastrodia elata extracts and analytical facilities.
- Novel : Explore understudied mechanisms (e.g., this compound’s impact on mitochondrial dynamics).
- Ethical : Adhere to ARRIVE guidelines for animal studies .
- Relevant : Align with global priorities in aging research or neurodegenerative diseases .
Q. Data Analysis and Reproducibility
Q. What statistical methods are critical for analyzing this compound’s dose-dependent effects?
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- Multivariate Analysis : Apply PCA to identify correlations between this compound concentrations and biomarkers (e.g., SOD activity, lipid peroxidation) .
- Reproducibility : Share raw datasets (e.g., via Zenodo) and detailed protocols for synthesis, extraction, and assays .
Q. Tables for Key Experimental Parameters
Properties
IUPAC Name |
2-hydroxy-4-oxo-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40O19/c33-11-19-23(37)25(39)27(41)29(50-19)48-17-5-1-15(2-6-17)13-46-21(35)9-32(45,31(43)44)10-22(36)47-14-16-3-7-18(8-4-16)49-30-28(42)26(40)24(38)20(12-34)51-30/h1-8,19-20,23-30,33-34,37-42,45H,9-14H2,(H,43,44)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVCHAWVCIWVLP-KDSCYBBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C(=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113451 | |
Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174972-80-6 | |
Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174972-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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